N-benzyl-2-hydroxy-3-methoxypropanamide

Description

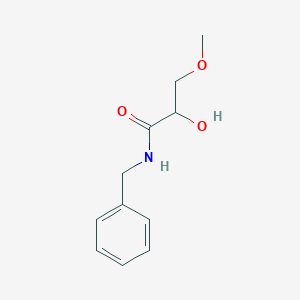

N-Benzyl-2-hydroxy-3-methoxypropanamide (CAS: 257300-13-3) is a synthetic amide derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its structure features a benzyl group attached to the amide nitrogen, a hydroxy group at the C2 position, and a methoxy group at C3 of the propanamide backbone.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-benzyl-2-hydroxy-3-methoxypropanamide |

InChI |

InChI=1S/C11H15NO3/c1-15-8-10(13)11(14)12-7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14) |

InChI Key |

SUPHWZWLQUAGOQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs in Amide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Features: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, this compound contains a 3-methylbenzamide core and an N,O-bidentate directing group (hydroxy and amide) .

3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide

- Key Features : This derivative includes a chloro substituent , a 4-hydroxy-3-methoxybenzyl group , and a dimethylpropanamide backbone .

- Physicochemical Properties : The dihedral angle between the amide and benzene ring (85.66°) indicates significant steric hindrance. Intermolecular O–H⋯O and N–H⋯O hydrogen bonds stabilize its crystal lattice .

- Contrast with Target Compound : The target’s benzyl group (vs. 4-hydroxy-3-methoxybenzyl) reduces hydrogen-bonding capacity but may enhance lipophilicity. The absence of a chloro or dimethyl group in the target suggests lower electrophilicity.

Functional Analogs in Hydroxamic Acids

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide and related hydroxamic acids (e.g., compounds 6–10 in ) share structural motifs with the target compound but differ critically in functional groups :

- Key Features : Hydroxamic acids possess N-hydroxyamide groups, enabling strong metal chelation (e.g., iron, zinc) and antioxidant activity.

- Physicochemical Properties : These compounds exhibit higher polarity and metal-binding capacity compared to the target amide. For example, hydroxamic acids like N-phenyl-2-furohydroxamic acid (compound 11) are used in DPPH radical scavenging assays .

Data Table: Comparative Analysis

Research Implications and Gaps

- Reactivity : The N,O-bidentate group in ’s compound highlights a design advantage for catalysis, a property underexplored in the target compound .

- Biological Activity : Hydroxamic acids in demonstrate validated antioxidant applications, whereas the target’s bioactivity remains speculative without direct evidence .

- Structural Tuning : Substituting the target’s benzyl group with electron-withdrawing groups (e.g., chloro) or adding directing moieties (e.g., dimethyl) could enhance reactivity, as seen in .

Q & A

Q. What are the key synthetic methodologies for preparing N-benzyl-2-hydroxy-3-methoxypropanamide in laboratory settings?

The synthesis typically involves multi-step organic reactions, such as reductive amination or amide coupling , under controlled conditions. For example:

- Reductive amination : Reacting a benzylamine derivative with a ketone or aldehyde precursor (e.g., 3-methoxypropanamide) in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) .

- Amide coupling : Activating the carboxylic acid group (e.g., via EDCI/HOBt) and reacting with benzylamine derivatives .

- Critical parameters : Temperature (25–60°C), pH (neutral to slightly acidic), and solvent selection (e.g., dichloromethane, methanol) significantly impact yield and purity. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by <sup>1</sup>H/<sup>13</sup>C NMR .

Q. What analytical techniques are essential for structural characterization of this compound?

A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolve the hydroxy, methoxy, and benzyl groups. For example, the methoxy proton typically appears as a singlet at δ ~3.3 ppm .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., O–H stretch at ~3200–3500 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Optional but critical for resolving stereochemistry and confirming solid-state conformation .

Q. How do the hydroxy and methoxy groups influence the compound’s solubility and reactivity?

- Solubility : The hydroxy group enhances polarity, improving solubility in polar solvents (e.g., methanol, DMSO), while the methoxy group reduces crystallinity, aiding dissolution in semi-polar solvents .

- Reactivity : The hydroxy group can participate in hydrogen bonding (affecting biological activity) and undergo derivatization (e.g., acetylation). The methoxy group is electron-donating, stabilizing adjacent electrophilic centers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., over-reduction or hydrolysis) during synthesis?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify optimal conditions. For example, NaBH(OAc)₃ is less prone to over-reduction compared to NaBH4 .

- Protection-Deprotection Strategies : Temporarily protect the hydroxy group (e.g., as a silyl ether) during amide coupling to prevent unwanted side reactions .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can spectral data contradictions (e.g., overlapping peaks in NMR) be resolved for accurate structural assignment?

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals. For example, HMBC correlations between the methoxy protons (δ ~3.3 ppm) and the adjacent carbonyl carbon can confirm connectivity .

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What computational tools are effective for predicting the compound’s bioactivity or reaction pathways?

- Retrosynthesis AI : Tools like Pistachio or Reaxys databases propose feasible synthetic routes and predict reaction yields .

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors) to prioritize analogs for synthesis .

- DFT Calculations : Predict thermodynamic stability of intermediates, reaction barriers, and regioselectivity in derivatization reactions .

Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and compare IC₅₀ values or binding affinities .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess if differences in activity stem from metabolic degradation .

- Crystallographic Studies : Resolve target-ligand co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with the hydroxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.